molecular formula C10H16O3 B1679624 Propargyl-PEG1-t-butyl ester CAS No. 488150-84-1

Propargyl-PEG1-t-butyl ester

Cat. No.: B1679624
CAS No.: 488150-84-1
M. Wt: 184.23 g/mol
InChI Key: VDHVLESCKRSEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG1-t-butyl ester is a compound that features a propargyl group and a t-butyl protected carboxyl group. The propargyl group is known for its ability to participate in copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG1-t-butyl ester typically involves the modification of polyethylene glycol (PEG) derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with tert-butyl carbazate to introduce the t-butyl protected carboxyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process typically includes steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG1-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propargyl-PEG1-t-butyl ester primarily involves its participation in Click Chemistry. The propargyl group reacts with azides to form triazole linkages, which are stable and biocompatible. This reaction is facilitated by copper catalysts, which lower the activation energy and increase the reaction rate . The t-butyl group protects the carboxyl group during synthesis and can be removed under acidic conditions to expose the reactive carboxyl group .

Properties

IUPAC Name

tert-butyl 3-prop-2-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHVLESCKRSEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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